(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride
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Overview
Description
(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a bicyclic system where two rings are connected through a single atom. The presence of the azanium group and the chloride ion further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the azanium group and the chloride ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: The azanium group or the chloride ion can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Chemistry
In chemistry, (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology
In biological research, this compound may be used as a probe to study cellular processes involving spirocyclic structures. Its interactions with biological molecules can provide insights into the role of spiro compounds in biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity for specific molecular targets.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its reactivity and structural features make it suitable for applications in polymer science, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride involves its interaction with molecular targets through its azanium group and spirocyclic structure. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)hydrazine: This compound shares the spirocyclic core but has a hydrazine group instead of the azanium group.
Dichloroaniline: Although structurally different, dichloroanilines are another class of compounds with significant industrial and research applications.
Uniqueness
(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride stands out due to its unique combination of a spirocyclic structure and an azanium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-11(2)8-14-12(15-9-11)6-4-10(13-3)5-7-12;/h10,13H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTDEUGEHVLMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)[NH2+]C)OC1)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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